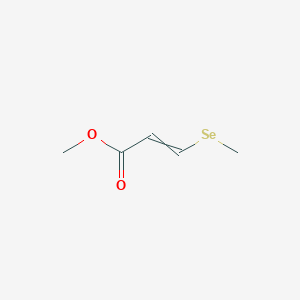![molecular formula C14H11NS B14319626 4-[(4-Methylphenyl)sulfanyl]benzonitrile CAS No. 104128-50-9](/img/structure/B14319626.png)
4-[(4-Methylphenyl)sulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H11NS. It is characterized by the presence of a benzonitrile group attached to a sulfanyl group, which is further connected to a methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]benzonitrile typically involves the reaction of 4-methylthiophenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of 4-[(4-Methylphenyl)sulfinyl]benzonitrile or 4-[(4-Methylphenyl)sulfonyl]benzonitrile.
Reduction: Formation of 4-[(4-Methylphenyl)sulfanyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group can undergo oxidation, affecting the redox state of the compound and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)sulfinyl]benzonitrile
- 4-[(4-Methylphenyl)sulfonyl]benzonitrile
- 4-[(4-Methylphenyl)sulfanyl]benzylamine
Uniqueness
4-[(4-Methylphenyl)sulfanyl]benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and potential applications. Compared to its oxidized derivatives, it offers different chemical properties and biological activities, making it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
104128-50-9 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H11NS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 |
InChI Key |
XRIOVZOMWGRUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


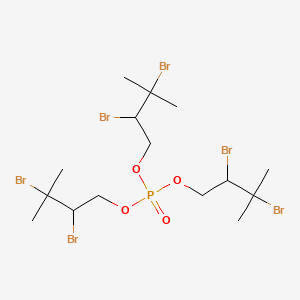
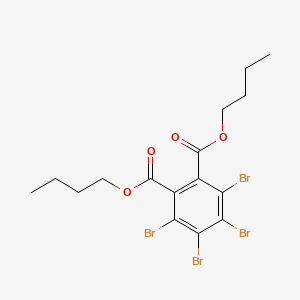
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

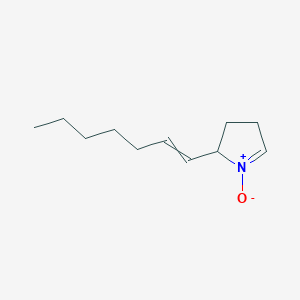
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
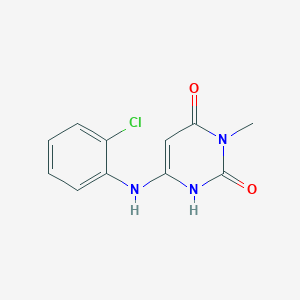
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
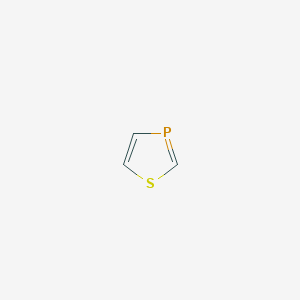

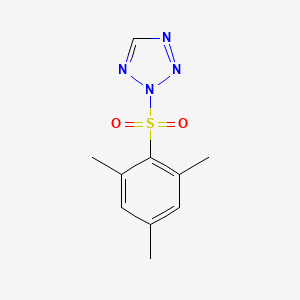
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
